molecular formula C16H15F3N4O B2812129 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2176069-80-8

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B2812129
CAS RN: 2176069-80-8
M. Wt: 336.318
InChI Key: IEDVVHGIBMJFSC-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known as PF-06463922, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds, derived from aromatic amines and N-phenylacetamide, demonstrated significant activity against bacterial and fungal strains, as well as mycobacterium tuberculosis, highlighting their potential as lead compounds for developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014). Another study focused on the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, also noting antimicrobial activities against a variety of bacterial and fungal species, aiming to establish a new class of antimicrobial agents (Patel & Patel, 2017).

Antibacterial Activities

Further research into 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound with a related structure, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, has shown significant antimicrobial activity. This suggests that cyclization into a 1,3,4-oxadiazole nucleus can enhance antimicrobial efficacy, a promising insight for the development of new antimicrobial agents with improved performance (Salimon, Salih, & Hussien, 2011).

Synthesis and Evaluation for Anticancer Potential

The exploration of pyrimidine and azetidinone derivatives extends into the realm of anticancer research as well. One notable example is the discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showing high antiproliferative activity. This compound's mechanism includes DNA intercalation, inhibition of DNA topoisomerase II, and potential induction of apoptosis, marking a significant step in anticancer drug development (Via et al., 2008).

properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-14(24)23-9-13(10-23)22-15-20-5-2-6-21-15/h1-7,13H,8-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVVHGIBMJFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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